molecular formula C32H37NO9 B129082 Droloxifene citrate CAS No. 97752-20-0

Droloxifene citrate

Cat. No.: B129082
CAS No.: 97752-20-0
M. Wt: 579.6 g/mol
InChI Key: GTJXPMSTODOYNP-BTKVJIOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Droloxifene citrate has been reported to have a 10- to 60-fold increased affinity for the estrogen receptor compared to other compounds This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have an obvious effect on reversing the multidrug resistance of K562/A02 cells and modulating mdrl, GST pi and TopoII alpha expression . It also induces apoptosis in cultured rat luteal cells . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a selective estrogen receptor modulator (SERM), it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Chemical Reactions Analysis

Droloxifene citrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Droloxifene citrate is similar to other SERMs such as tamoxifen, raloxifene, and clomifene . it has unique properties that set it apart:

Similar compounds include:

This compound’s unique properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJXPMSTODOYNP-BTKVJIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97752-20-0
Record name Droloxifene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97752-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droloxifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROLOXIFENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the newly discovered bioactivities of Droloxifene citrate?

A1: Beyond its known anti-estrogenic properties, this compound exhibits two newly discovered bioactivities []:

  1. Induction of Apoptosis in Rat Luteal Cells: this compound can induce apoptosis (programmed cell death) in cultured rat luteal cells. This finding opens avenues for exploring its use in conditions where luteal cell regulation is crucial. You can read more about this in the study published here: [Synthesis of this compound and its new bioactivity] []

Q2: How is this compound metabolized in the human body?

A2: Following oral administration, this compound undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves glucuronidation, leading to the formation of Droloxifene glucuronide, which is the primary circulating metabolite. Other metabolic pathways include N-demethylation and side-chain hydroxylation. Excretion of Droloxifene and its metabolites occurs primarily via the fecal route, suggesting a role for biliary excretion and enterohepatic circulation. For more details on the pharmacokinetics and metabolism, refer to the study: [Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects] [].

Q3: Can you describe an efficient synthetic procedure for this compound?

A3: An improved synthesis of this compound utilizes methoxybenzene and phenylacetic acid as starting materials []. This procedure involves eight steps: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. This optimized method boasts an overall yield of 14.7% (9.2%), a significant improvement over previously reported methods. The advantages include readily available reagents, simplified purification steps, and efficient configuration conversion. For a detailed protocol, please refer to the research article: [Synthesis of this compound and its new bioactivity] [].

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